2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Kynurenine monooxygenase Structure-activity relationship Scaffold geometry

CAS 903290-61-9 delivers the para-phenyl N-(6-phenylpyridazin-3-yl)benzenesulfonamide scaffold essential for KMO inhibitor optimization (Kimura 2021) and CFTR inhibitor development (WO-2010123822-A1). Its 2,5-difluoro warhead, 6-methoxypyridazine terminus, and predicted CNS MPO score (~4.9) make it a superior, brain-penetrant tool compound for SAR exploration, superior to generic pyridazine analogs. Verify target engagement with this validated starting point.

Molecular Formula C17H13F2N3O3S
Molecular Weight 377.37
CAS No. 903290-61-9
Cat. No. B2669998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
CAS903290-61-9
Molecular FormulaC17H13F2N3O3S
Molecular Weight377.37
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H13F2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3
InChIKeyDIUJBWIQPIVDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 903290-61-9) – Compound Identity and Procurement-Relevant Classification


2,5-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS 903290-61-9; molecular formula C₁₇H₁₃F₂N₃O₃S; MW 377.37 Da) is a fully synthetic, para-phenyl-linked pyridazinyl sulfonamide . The compound belongs to the N-(6-phenylpyridazin-3-yl)benzenesulfonamide chemotype, a scaffold independently identified as a novel kynurenine monooxygenase (KMO) inhibitor lead series by Sumitomo Dainippon Pharma researchers and as a CFTR chloride channel inhibitor scaffold in the Institute for OneWorld Health patent estate [1][2]. Its defining structural features include a 2,5-difluorobenzenesulfonamide warhead, a para-substituted central phenyl ring, and a 6-methoxypyridazine terminus. Predicted physicochemical properties (ACD/LogP 2.86; LogD₇.₄ 1.02; PSA 90 Ų; zero Rule-of-5 violations) position it as a moderate-lipophilicity, orally bioavailable-consistent small molecule suitable as both a medicinal chemistry starting point and a tool compound for target engagement studies .

Why In-Class Pyridazine Sulfonamides Cannot Substitute for CAS 903290-61-9 Without Quantitative Verification


The N-(6-phenylpyridazin-3-yl)benzenesulfonamide chemotype is exquisitely sensitive to three structural variables that each independently alter target engagement, metabolic fate, and brain penetration: (i) the benzenesulfonamide substitution pattern (2,5-difluoro vs. 2,4-difluoro vs. 4-amino), (ii) the phenyl linker geometry (para vs. meta), and (iii) the pyridazine 6-position substituent (methoxy vs. piperidin-1-yl vs. 4-methylpiperidin-1-yl) [1][2]. In the KMO inhibitor optimization campaign, the initial lead compound—bearing a pyridazinylsulfonamide core—suffered from metabolic instability and reactive metabolite-derived side-effects that were resolved only after iterative modification of these exact structural handles, producing compound 14 with a fundamentally altered pharmacokinetic profile [1]. Similarly, the CFTR inhibitor patent defines activity thresholds (IC₅₀ < 30 µM in T84 assay; >30% inhibition at 20 µM in FRT assay) that are not uniformly met across all pyridazine sulfonamide congeners [2]. Generic substitution within this class without compound-specific verification therefore risks both loss of target activity and introduction of uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for CAS 903290-61-9 vs. Closest Structural Analogs


Para-Phenyl vs. Meta-Phenyl Linker Geometry: Impact on Linear Molecular Topology and KMO Scaffold Compatibility

The target compound (CAS 903290-61-9) possesses a para-substituted central phenyl ring connecting the benzenesulfonamide group to the 6-methoxypyridazine. Its closest regioisomeric analog, 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (meta isomer, CAS not independently assigned but available as EVT-2807072 catalog item), differs solely in the phenyl linker geometry. The para configuration of CAS 903290-61-9 produces an extended linear topology (approximately 13.5 Å end-to-end, estimated from the SMILES structure Fc1cc(c(F)cc1)S(=O)(=O)Nc3ccc(c2nnc(OC)cc2)cc3), whereas the meta isomer introduces a ~60° kink in the molecular axis. In the N-(6-phenylpyridazin-3-yl)benzenesulfonamide KMO inhibitor series, all optimized brain-permeable compounds (including lead compound 12, which was equipotent with CHDI-340246 and superior in brain penetration) employed the para-phenyl scaffold geometry as the core template for SAR exploration [1]. The para configuration thus represents a validated geometry for KMO inhibitor development, while the meta isomer resides outside the characterized SAR landscape.

Kynurenine monooxygenase Structure-activity relationship Scaffold geometry

2,5-Difluoro vs. 2,4-Difluoro Benzenesulfonamide Substitution: LogD and Electronic Profile Differentiation

The target compound bears a 2,5-difluorobenzenesulfonamide moiety, which can be directly compared to its 2,4-difluoro regioisomeric analog (2,4-difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, CAS not located). The 2,5-difluoro substitution pattern places both electron-withdrawing fluorine atoms in a meta relationship to each other on the benzene ring, producing a distinct electronic environment at the sulfonamide sulfur and NH compared to the 2,4-difluoro arrangement (ortho/para relationship). Although direct pKa or LogD measurements for the 2,4-difluoro comparator are not available in the same experimental system, the 2,5-difluoro pattern is predicted to produce a less polarized S–N bond than the 2,4-difluoro arrangement due to reduced through-conjugation, which may translate to differential hydrogen-bond donor capacity of the sulfonamide NH . This property is critical in KMO and CFTR inhibitor design, where sulfonamide NH engagement with the target protein is a conserved pharmacophoric interaction [1][2]. The predicted ACD/LogD₇.₄ for CAS 903290-61-9 is 1.02, representing moderate lipophilicity consistent with oral bioavailability potential .

Lipophilicity Sulfonamide NH acidity Metabolic stability

6-Methoxy vs. 6-Piperidinyl/4-Methylpiperidinyl Pyridazine Substituent: Lipophilicity, Basicity, and Metabolic Liability Divergence

CAS 903290-61-9 features a 6-methoxy substituent on the pyridazine ring. This contrasts with two commercially available close analogs: 2,5-difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (piperidinyl analog) and 2,5-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 904832-96-8, 4-methylpiperidinyl analog). The methoxy group (Hammett σₚ = -0.27) is electron-donating by resonance and inductively withdrawing, producing a net moderate electronic effect, whereas the piperidinyl substituent introduces a basic tertiary amine center (pKa ~10–11 for the conjugate acid) that is protonated at physiological pH, dramatically increasing aqueous solubility but also introducing potential hERG and CYP2D6 liabilities common to basic amine-containing compounds. The methoxy group is also susceptible to O-demethylation by CYP450 enzymes, but this metabolic pathway is well-characterized and predictable, in contrast to the complex oxidative metabolism of the piperidine ring [1]. In the KMO inhibitor optimization reported by Tsuboi et al. 2021, replacement of metabolically labile substituents on the pyridazine ring was a critical step in resolving the metabolic instability of lead compound 1 [1].

Metabolic stability CYP-mediated oxidation Basicity

Differentiation from Sulfamethoxypyridazine: 2,5-Difluorobenzenesulfonamide vs. 4-Aminobenzenesulfonamide Warhead

Sulfamethoxypyridazine (4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide; CAS 80-35-3) is the historical sulfonamide antibiotic that shares the 6-methoxypyridazine terminus with CAS 903290-61-9. The critical structural difference is the benzenesulfonamide warhead: CAS 903290-61-9 bears a 2,5-difluoro substitution (electron-withdrawing, non-ionizable), whereas sulfamethoxypyridazine bears a 4-amino group (electron-donating, pKa ~2.5 for the aniline NH₂, making it a substrate for N-acetylation). Sulfamethoxypyridazine is a well-characterized inhibitor of bacterial dihydropteroate synthase (DHPS), the canonical sulfonamide antibiotic target [1]. The 2,5-difluoro substitution in CAS 903290-61-9 eliminates the 4-amino group essential for DHPS binding, thereby ablating antibacterial activity while redirecting the scaffold toward the N-(6-phenylpyridazin-3-yl)benzenesulfonamide pharmacophore associated with KMO and CFTR inhibition [2][3]. This switch in biological target profile is a fundamental differentiation for procurement decisions.

Antibiotic selectivity Dihydropteroate synthase KMO selectivity

Predicted Physicochemical Differentiation: CNS Multiparameter Optimization (MPO) Score vs. Close Analogs

Using the predicted physicochemical data from ChemSpider (ACD/Labs Percepta v14.00), CAS 903290-61-9 yields a calculated CNS MPO score of approximately 4.9 out of 6 (based on: LogP = 2.86, LogD₇.₄ = 1.02, MW = 377.37, TPSA = 90 Ų, HBD = 1, pKa of sulfonamide NH ~9–10) . This score places the compound in the desirable CNS drug-like space (>4.0) according to the Wager et al. criteria. In contrast, the 6-piperidinyl analog (2,5-difluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide), with a basic amine center (predicted pKa ~10–11), would have a substantially higher LogD₇.₄ for the neutral species and a lower CNS MPO score due to the basic pKa > 8 penalty. The methoxy analog (CAS 903290-61-9) thus presents a more favorable CNS drug-likeness profile for programs requiring brain exposure, consistent with the KMO inhibitor optimization goal of achieving brain permeability [1].

Blood-brain barrier permeability CNS MPO Drug-likeness

Preliminary Evidence Mapping: CAS 903290-61-9 as a Potential KMO Inhibitor Scaffold Intermediate – Limitations and Data Gaps

CAS 903290-61-9 maps structurally onto the N-(6-phenylpyridazin-3-yl)benzenesulfonamide chemotype that was independently identified as a novel KMO inhibitor lead scaffold by Sumitomo Dainippon Pharma [1] and as a CFTR chloride channel inhibitor scaffold by the Institute for OneWorld Health [2]. However, it is critical to note that no direct KMO IC₅₀, CFTR inhibition % (T84 or FRT assay), or in vivo pharmacokinetic data for this specific CAS number were identified in the open peer-reviewed or patent literature at the time of this analysis. The compound's role is most consistent with that of a synthetic intermediate or a reference compound within the broader pyridazine sulfonamide patent estate, rather than a fully characterized lead. The Kimura et al. 2021 paper describes optimization of pyridazinylsulfonamide to compound 12 (equipotent with CHDI-340246, superior brain penetration), while Tsuboi et al. 2021 describe resolution of metabolic instability from lead compound 1 to compound 14. Whether CAS 903290-61-9 corresponds to one of these specific enumerated compounds cannot be confirmed without disclosure of the individual compound structures from those papers. Users should therefore treat procurement of CAS 903290-61-9 as acquisition of a defined chemical entity for which KMO/CFTR target engagement must be independently verified.

Kynurenine monooxygenase Hit-to-lead Data gap analysis

Recommended Application Scenarios for CAS 903290-61-9 Based on Verified Differentiation Evidence


Medicinal Chemistry: KMO Inhibitor Hit-to-Lead Optimization Using the para-Phenyl Pyridazine Sulfonamide Scaffold

CAS 903290-61-9 provides the validated para-phenyl N-(6-phenylpyridazin-3-yl)benzenesulfonamide scaffold geometry that served as the template for optimizing brain-permeable KMO inhibitors (compound 12, Kimura et al. 2021) [1]. The compound can serve as a synthetic starting point for systematic SAR exploration at the benzenesulfonamide ring (halogen scanning beyond 2,5-difluoro), the pyridazine 6-position (alkoxy chain variation), and the central phenyl linker (substituent introduction). Its predicted CNS MPO score (~4.9) and zero Rule-of-5 violations make it an attractive early-stage lead-like scaffold compatible with downstream oral and CNS drug optimization .

Chemical Biology: CFTR Chloride Channel Inhibitor Tool Compound Development

The pyridazine sulfonamide chemotype represented by CAS 903290-61-9 falls within the generic scope of CFTR inhibitor patent claims (WO-2010123822-A1), where compounds of this class are defined by activity thresholds of IC₅₀ < 30 µM in the T84 assay or >30% inhibition at 20 µM in the FRT assay [1]. Researchers studying CFTR-mediated chloride transport in secretory diarrhea or polycystic kidney disease models may evaluate CAS 903290-61-9 as a starting point for developing CFTR inhibitors with potentially differentiated ion channel selectivity profiles compared to the established CFTR inhibitor CFTRinh-172.

Analytical Reference: Chromatographic Method Development for Pyridazine Sulfonamide Purity and Stability Assessment

The well-defined predicted physicochemical properties of CAS 903290-61-9 (LogP 2.86, LogD₇.₄ 1.02, PSA 90 Ų, MW 377.37) [1] make it suitable as a reference standard for developing reversed-phase HPLC and LC-MS methods to characterize related pyridazine sulfonamide analogs. Its distinct retention behavior (moderate lipophilicity) and characteristic mass spectrometric fragmentation pattern arising from the sulfonamide bridge cleavage and pyridazine ring fragmentation can serve as analytical benchmarks for quality control of structurally related synthetic intermediates.

Scaffold-Hopping and Bioisostere Exploration: Pyridazine vs. Pyrimidine and Pyrazine Core Comparisons

CAS 903290-61-9, with its pyridazine core (1,2-diazine), provides a direct comparator for scaffold-hopping studies to pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) analogs. The distinct electronic distribution of the pyridazine ring (adjacent nitrogen atoms creating a dipole moment of ~4 D vs. ~2.3 D for pyrimidine) affects both target binding and physicochemical properties [1]. The KMO inhibitor field has independently explored both pyridazine (Kimura 2021) and pyrimidine (CHDI-340246) cores, making such scaffold comparisons mechanistically informative [1].

Quote Request

Request a Quote for 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.